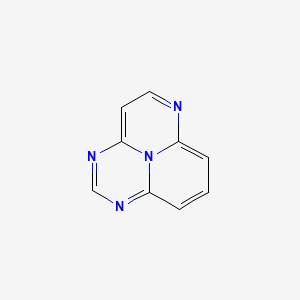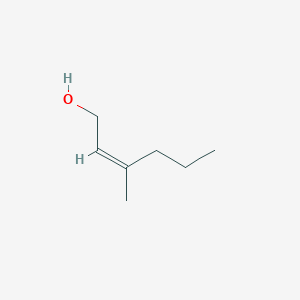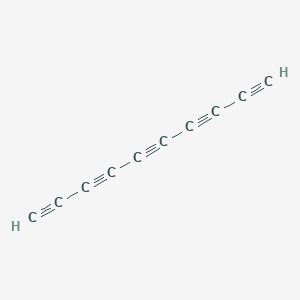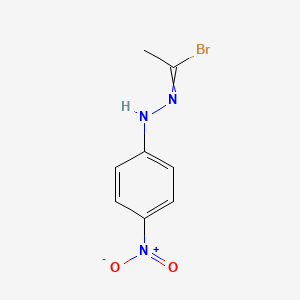
1,1,3,3-Tetramethyl-3a-(morpholin-4-yl)octahydro-2H-inden-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetramethyl-3a-(morpholin-4-yl)octahydro-2H-inden-2-one is an organic compound with the molecular formula C17H29NO2. It is a derivative of indanone, featuring a morpholine ring attached to the indanone core.
Preparation Methods
The synthesis of 1,1,3,3-Tetramethyl-3a-(morpholin-4-yl)octahydro-2H-inden-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indanone core and the morpholine ring.
Reaction Conditions: The indanone core is subjected to alkylation reactions to introduce the tetramethyl groups. This is followed by the attachment of the morpholine ring through nucleophilic substitution reactions.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1,1,3,3-Tetramethyl-3a-(morpholin-4-yl)octahydro-2H-inden-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,3,3-Tetramethyl-3a-(morpholin-4-yl)octahydro-2H-inden-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetramethyl-3a-(morpholin-4-yl)octahydro-2H-inden-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1,1,3,3-Tetramethyl-3a-(morpholin-4-yl)octahydro-2H-inden-2-one can be compared with other similar compounds:
Similar Compounds: Examples include other indanone derivatives and morpholine-containing compounds.
Properties
CAS No. |
36394-08-8 |
|---|---|
Molecular Formula |
C17H29NO2 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1,1,3,3-tetramethyl-7a-morpholin-4-yl-4,5,6,7-tetrahydro-3aH-inden-2-one |
InChI |
InChI=1S/C17H29NO2/c1-15(2)13-7-5-6-8-17(13,16(3,4)14(15)19)18-9-11-20-12-10-18/h13H,5-12H2,1-4H3 |
InChI Key |
SULKWVCTRYSXTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCCCC2(C(C1=O)(C)C)N3CCOCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,1-Bis(ethylsulfanyl)propyl]benzene](/img/structure/B14677712.png)
![N-[(Benzyloxy)carbonothioyl]glycine](/img/structure/B14677724.png)










